amine](/img/structure/B13196278.png)
[1-(2,4-Dimethylphenyl)ethyl](ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)ethylamine: is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, an ethyl group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)ethylamine typically involves the alkylation of 2,4-dimethylphenylacetonitrile with ethyl bromide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reduction step may involve hydrogenation over a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of 1-(2,4-Dimethylphenyl)ethylamine can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve continuous flow reactors and the use of more efficient catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-(2,4-Dimethylphenyl)ethylamine can undergo oxidation reactions, typically forming the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1-(2,4-Dimethylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of 1-(2,4-Dimethylphenyl)ethylamine may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials.
Mécanisme D'action
The mechanism by which 1-(2,4-Dimethylphenyl)ethylamine exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Dimethylphenyl)ethylamine
- 1-(2,4-Dimethylphenyl)ethylamine
- 1-(2,4-Dimethylphenyl)ethylamine
Comparison: Compared to its analogs, 1-(2,4-Dimethylphenyl)ethylamine may exhibit different reactivity and selectivity due to the presence of the ethyl group. This can influence its binding affinity to molecular targets and its overall chemical behavior, making it unique for specific applications.
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)-N-ethylethanamine |
InChI |
InChI=1S/C12H19N/c1-5-13-11(4)12-7-6-9(2)8-10(12)3/h6-8,11,13H,5H2,1-4H3 |
Clé InChI |
ACRJWXGAKGXBGN-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C1=C(C=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


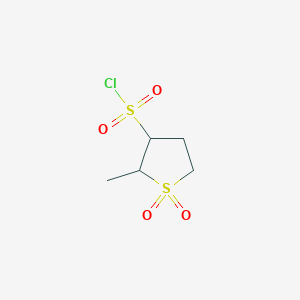

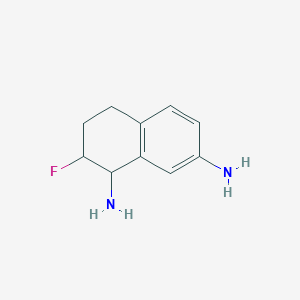
![2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine](/img/structure/B13196201.png)
![3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)
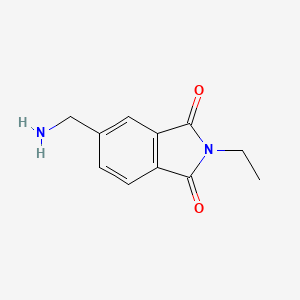
![1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B13196206.png)
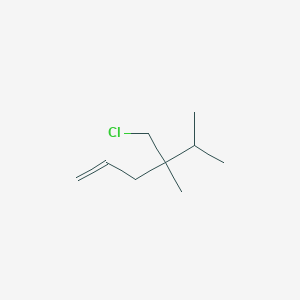
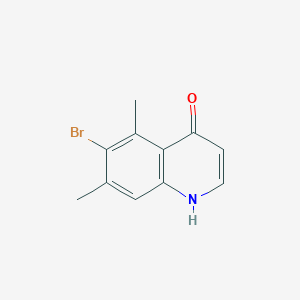
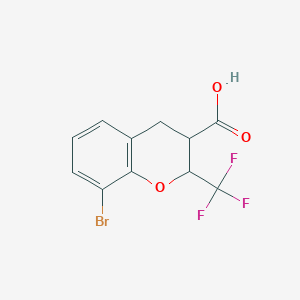

![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
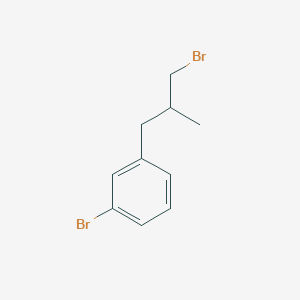
![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
